2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
Overview
Description
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is an organic compound with the molecular formula C5H9N3OS. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1,2,4-Triazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They are often used in medicinal chemistry and have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 1,2,4-triazoles depends on their specific chemical structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target’s activity .
Biochemical Pathways
1,2,4-Triazoles can affect various biochemical pathways depending on their specific targets. For example, some 1,2,4-triazoles have been found to inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1,2,4-triazoles can vary widely depending on their specific chemical structure. Some are well absorbed and extensively metabolized, while others may have different pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles depend on their specific targets and mode of action. For example, inhibition of ergosterol synthesis by some 1,2,4-triazoles can lead to disruption of fungal cell membranes and cell death .
Action Environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with suitable reagents under controlled conditions . The product can be isolated by column chromatography using chloroform-ethyl acetate as the eluent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives .
Scientific Research Applications
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole core but differs in the presence of a thiol group instead of an ethan-1-ol group.
N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: This derivative contains a pyridine ring, which imparts different chemical and biological properties.
Uniqueness
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to its combination of a triazole ring with a sulfanyl and ethan-1-ol group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
3-(2-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-8-4(2-3-9)6-7-5(8)10/h9H,2-3H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGYYARFNDZAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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